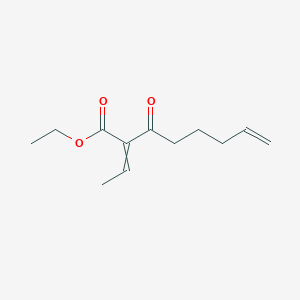![molecular formula C21H25IN4O3 B14209713 Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-66-8](/img/structure/B14209713.png)
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a complex chemical compound known for its unique structure and properties. It is a dipeptide derivative that combines glycine, alanine, and phenylalanine with an iodophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the coupling of protected amino acids followed by deprotection steps. The process begins with the protection of the amino and carboxyl groups of glycine, D-alanine, and L-phenylalanine. These protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The iodophenyl group is introduced through an iodination reaction using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and yield. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and scalability of production. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodinated derivatives.
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iodophenyl group can yield iodinated phenyl derivatives, while reduction can lead to deiodinated or partially reduced products .
Applications De Recherche Scientifique
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the peptide backbone can mimic natural substrates or inhibitors. This compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-bromophenyl)methyl]-L-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-chlorophenyl)methyl]-L-phenylalaninamide
Uniqueness
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with proteins or other biomolecules .
Propriétés
Numéro CAS |
824406-66-8 |
|---|---|
Formule moléculaire |
C21H25IN4O3 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m1/s1 |
Clé InChI |
FRKBVQFHYZJUOQ-KDOFPFPSSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


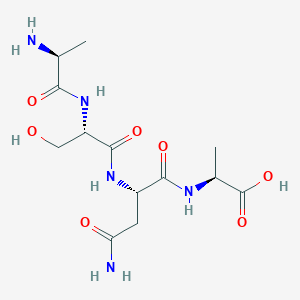
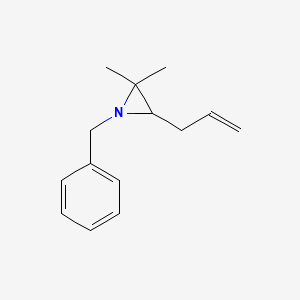
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
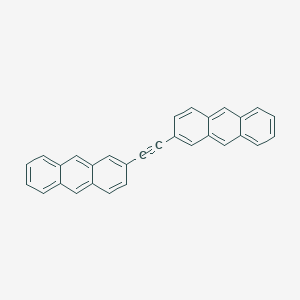
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
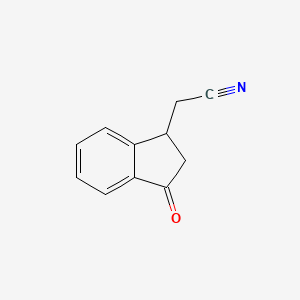
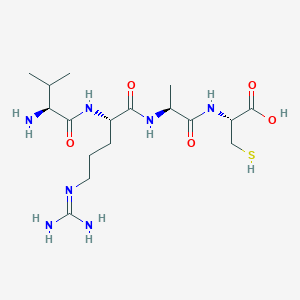
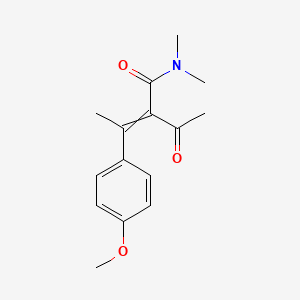
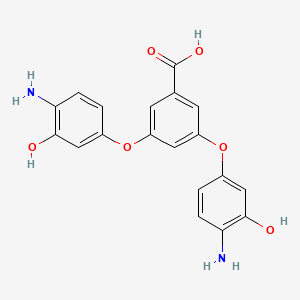
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
